molecular formula C11H13NO6 B14019675 Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate CAS No. 67318-13-2

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate

Cat. No.: B14019675
CAS No.: 67318-13-2
M. Wt: 255.22 g/mol
InChI Key: ISWVRVIZEWXYQA-UHFFFAOYSA-N
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Description

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate is a furan-based derivative characterized by an ethoxy(oxo)acetyl amino substituent at the 5-position of the furan ring and an ethyl ester group at the 2-position. Its structural features—such as the furan core, ester functionality, and acetylated amino group—suggest reactivity patterns akin to other bioactive furan derivatives, including roles as intermediates in multicomponent reactions or as modulators of biological targets .

Properties

CAS No.

67318-13-2

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

ethyl 5-[(2-ethoxy-2-oxoacetyl)amino]furan-2-carboxylate

InChI

InChI=1S/C11H13NO6/c1-3-16-10(14)7-5-6-8(18-7)12-9(13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

ISWVRVIZEWXYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)NC(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl Furan-2-carboxylate

  • Reagents: Furan-2-carboxylic acid, ethanol, sulfuric acid (catalyst)
  • Conditions: Reflux under acidic conditions for 6–12 hours
  • Procedure: Furan-2-carboxylic acid is refluxed with excess ethanol in the presence of sulfuric acid to form ethyl furan-2-carboxylate via Fischer esterification. The reaction mixture is neutralized, and the product is extracted and purified by distillation or recrystallization.

Amination at the 5-Position

  • Reagents: Nitrating agent (e.g., nitric acid), reducing agent (e.g., SnCl2 or catalytic hydrogenation), or direct amination reagents
  • Conditions: Controlled temperature nitration followed by reduction
  • Procedure: The ethyl furan-2-carboxylate is selectively nitrated at the 5-position. The nitro group is then reduced to an amino group using standard reduction methods, yielding ethyl 5-aminofuran-2-carboxylate.

Acylation with Ethoxy(oxo)acetyl Group

  • Reagents: Ethoxy(oxo)acetyl chloride (prepared from ethyl oxalyl chloride or ethyl oxalate), base (e.g., triethylamine)
  • Conditions: Anhydrous conditions, low temperature (0–5 °C) to room temperature
  • Procedure: The amino compound is dissolved in anhydrous solvent such as dichloromethane. Ethoxy(oxo)acetyl chloride is added dropwise with a base to neutralize HCl formed during the reaction. The mixture is stirred until completion, monitored by TLC or HPLC. The product is isolated by aqueous workup and purified by column chromatography or recrystallization.

Reaction Scheme Summary

Step Reactants Conditions Product
1 Furan-2-carboxylic acid + ethanol H2SO4, reflux, 6–12 h Ethyl furan-2-carboxylate
2 Ethyl furan-2-carboxylate + HNO3 (nitration) + reducing agent Controlled temp, reduction Ethyl 5-aminofuran-2-carboxylate
3 Ethyl 5-aminofuran-2-carboxylate + ethoxy(oxo)acetyl chloride + base 0–5 °C to RT, anhydrous This compound

Purification and Characterization

  • Purification Methods: Column chromatography on silica gel using ethyl acetate/hexane mixtures; recrystallization from ethanol or ethyl acetate.
  • Characterization Techniques:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure and substitution pattern.
    • Infrared (IR) spectroscopy to identify amide and ester functional groups.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis for composition verification.

Research Findings and Optimization Notes

  • Yield Optimization: Careful control of temperature during acylation prevents side reactions such as hydrolysis or over-acylation. Using freshly distilled ethoxy(oxo)acetyl chloride improves yield and purity.
  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) are preferred for acylation due to their ability to dissolve both reactants and maintain anhydrous conditions.
  • Base Selection: Triethylamine is commonly used to scavenge HCl byproduct without interfering with the reaction.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective for tracking reaction progress and purity.

Comparative Table of Preparation Parameters

Parameter Method Detail Impact on Product Quality
Esterification catalyst Sulfuric acid Efficient ester formation
Nitration temperature 0–5 °C Selective substitution at 5-position
Reduction method SnCl2 or catalytic hydrogenation High conversion to amine
Acylation reagent purity Fresh ethoxy(oxo)acetyl chloride Higher yield, fewer impurities
Base for acylation Triethylamine Neutralizes HCl, prevents side reactions
Solvent for acylation Dichloromethane or THF Good solubility, anhydrous conditions
Purification technique Silica gel chromatography High purity product

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The ethoxy and acetylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular or biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a comparative analysis:

Core Heterocycle and Substituent Variations
Compound Name Core Structure Substituents Key Functional Groups Reference
Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate Furan Ethoxy(oxo)acetyl amino (5-position), ethyl ester (2-position) Ester, amide, ketone Hypothetical
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Dihydrofuran Amino (4-position), dimethyl (5-position), ethyl ester (3-position) Ester, amino, lactone
Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate Oxazole-furan hybrid Furan-2-yl (5-position), ethyl ester (4-position) Ester, oxazole, furan
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Furan-2-yl (4-position), methyl (6-position), ethyl ester (5-position) Ester, lactam, dihydropyrimidine

Key Observations :

  • Bioactivity : Furan-oxazole hybrids (e.g., ) often exhibit antimicrobial or antiviral properties, whereas tetrahydropyrimidine derivatives (e.g., ) are linked to kinase inhibition. The target compound’s ketone-amide motif may mimic transition states in enzymatic processes, similar to SARS-CoV-2 MPRO inhibitors described in .
Pharmacological and Agrochemical Relevance
  • SARS-CoV-2 MPRO Inhibitors: Benzo[b]furan derivatives with benzoylamino and imidazole side chains () inhibit viral proteases via active-site modulation. The target compound’s acetyl amino group could similarly engage in hydrogen bonding with protease residues.

Biological Activity

Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₁O₆
  • Molecular Weight : 255.224 g/mol
  • CAS Number : 67318-13-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit anticancer properties through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives show inhibition of key enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest, preventing cancer cells from proliferating.

Biological Activity Overview

Recent studies have focused on the cytotoxic effects of similar compounds against various cancer cell lines. For example, derivatives have shown significant activity against:

Cell Line IC₅₀ (µM) Activity Description
MCF-7 (Breast Cancer)63.2 ± 2.9Induces apoptosis and inhibits cell proliferation
HepG2 (Liver Cancer)84.9 ± 5.9Significant cytotoxicity observed
A549 (Lung Cancer)3.62High potency; induces G1/S phase transition

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that ethyl derivatives exhibited potent anticancer activity against several cell lines, with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies suggested that these compounds interact with specific protein targets involved in cancer cell signaling pathways, which may enhance their therapeutic efficacy .
  • Safety Profile : In vitro tests indicated that these compounds were less toxic to normal cells, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate?

  • Methodological Answer : Synthesis typically involves two key steps:

Furan core preparation : A 5-aminofuran-2-carboxylate derivative is synthesized via Michael addition-elimination reactions. For example, reacting glycine methyl ester with halogenated furanones under basic conditions (e.g., triethylamine in THF) .

Amide coupling : The ethoxy(oxo)acetyl group (derived from monoethyl oxalate, CAS 617-37-8) is introduced via amidation. This may require activating agents like EDC/HOBt to mitigate steric hindrance from the ethoxy group .
Yields can vary (e.g., 50–70%), and purification often involves column chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the furan ring, ester, and amide functionalities. Key signals include δ 6.3–7.0 ppm (furan protons) and δ 4.1–4.3 ppm (ester OCH2_2CH3_3) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretching for ester/amide) and ~3300 cm1^{-1} (N-H stretching) .
  • X-ray crystallography : Resolves spatial arrangement, as seen in structurally similar furan derivatives (e.g., bond angles: C4-O3-C5 ≈ 115°) .

Q. What functional groups dictate its reactivity?

  • Methodological Answer :
  • Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation) at the 3-position due to electron-donating substituents at 2 and 5 .
  • Ester group : Hydrolyzable under acidic/basic conditions to carboxylic acid.
  • Amide group : Resists hydrolysis but may undergo reduction (e.g., LiAlH4_4) to amine .

Advanced Research Questions

Q. How can low yields in the amidation step be addressed?

  • Methodological Answer : Low yields (e.g., <50%) often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:
  • Using coupling agents (e.g., DCC, EDC) to activate the ethoxy(oxo)acetyl moiety .
  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Alternative solvents (e.g., DMF) to improve solubility .

Q. What contradictions exist in interpreting spectroscopic data for this compound?

  • Methodological Answer :
  • Signal overlap : Furan protons (δ 6.5–7.0 ppm) may overlap with aromatic byproducts. Use 1H^1H-13C^{13}C HSQC to resolve ambiguities .
  • Crystallographic disorder : Observed in related furan derivatives (e.g., disordered ethyl groups). Refinement with riding models (Uiso_{iso}(H) = 1.2–1.5Ueq_{eq}) improves accuracy .

Q. How does the ethoxy(oxo)acetyl group influence electronic properties of the furan ring?

  • Methodological Answer :
  • Electron-withdrawing effects : The amide and ester groups reduce electron density on the furan ring, decreasing susceptibility to electrophilic attack.
  • Computational studies (DFT): Calculate Fukui indices to predict reactive sites. For example, C3 of the furan may show higher electrophilicity than C4 .

Q. What are the challenges in scaling up synthesis for research applications?

  • Methodological Answer :
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethyl acetate/hexane) .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to minimize unreacted intermediates.
  • Safety : Handle halogenated intermediates (e.g., 3,4-dichlorofuranones) in fume hoods due to toxicity .

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